(2E)-N-(3-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
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Overview
Description
(2E)-N-(3-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.
Introduction of Chlorinated Aromatic Rings: Chlorinated aromatic compounds can be introduced via nucleophilic aromatic substitution reactions.
Incorporation of the Sulfone Group: The sulfone group can be introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfone group.
Reduction: Reduction reactions may target the double bond or the sulfone group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology
In biological research, it may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly if it exhibits bioactivity in preliminary studies.
Industry
In industry, it may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-(3-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.
Disruption of Cellular Processes: Interfering with cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-chlorobenzyl)-3-(2,4-dichlorophenyl)prop-2-enamide: Lacks the sulfone group.
(2E)-N-(3-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(tetrahydrothiophen-3-yl)prop-2-enamide: Lacks the sulfone oxidation.
Uniqueness
The presence of the sulfone group in (2E)-N-(3-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide may confer unique chemical properties, such as increased polarity and potential reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C20H18Cl3NO3S |
---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
(E)-N-[(3-chlorophenyl)methyl]-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C20H18Cl3NO3S/c21-16-3-1-2-14(10-16)12-24(18-8-9-28(26,27)13-18)20(25)7-5-15-4-6-17(22)11-19(15)23/h1-7,10-11,18H,8-9,12-13H2/b7-5+ |
InChI Key |
PMRUZOBZDSXDDC-FNORWQNLSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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